6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-naphthalen-1-yl-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-2-6-14-17-18-16-20(14)19-15(21-16)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGGUXBWSEFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of the 1,3,4-thiadiazole class exhibit significant antimicrobial properties against various pathogens. For example:
- Candida albicans and Escherichia coli have been targets for testing the efficacy of these compounds, demonstrating both bacteriostatic effects and biofilm inhibition capabilities .
- The compound's structure allows it to interfere with microbial growth and biofilm formation, which is crucial in combating antibiotic resistance .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. The structural features of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suggest that it may act as an inhibitor of cancer cell proliferation through various mechanisms:
- It has been linked to the inhibition of tumor growth in specific cancer models .
- The compound's ability to modulate signaling pathways associated with cancer progression is under investigation.
Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory properties. The application of this compound in reducing inflammation has been documented in several studies:
- It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
- This makes it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
Neuroprotective Effects
Recent research indicates that compounds containing the triazolo-thiadiazole moiety can provide neuroprotective effects:
- They may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Studies
Mechanism of Action
The mechanism of action of 6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
Key Observations :
- Lipophilicity: The 1-naphthyl group (target compound) enhances aromatic stacking compared to adamantyl (bulky, rigid) or methoxyphenyl (polar) groups.
Enzyme Inhibition :
- 3-Phenyl-6-chlorofluorophenyl analogs inhibit COX-1/2 at nanomolar levels, attributed to halogen interactions with catalytic sites . The target’s naphthyl group could provide similar hydrophobic interactions but lacks halogens for polar binding.
Antimicrobial Activity :
- Pyrrolyl-substituted triazolothiadiazoles (e.g., 20a–d) show broad-spectrum antibacterial effects (MIC: 8–32 µg/mL), likely due to enhanced membrane penetration from methoxy groups . The target’s propyl chain may similarly disrupt microbial membranes.
Biological Activity
6-(1-Naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 904006-36-6
- SMILES Notation : CCCc1nnc2sc...
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:
- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess MIC values comparable to standard antibiotics .
- Antifungal : The presence of the thiadiazole ring enhances antifungal activity against pathogens like Candida spp. and Aspergillus spp., with some derivatives showing up to 90% inhibition rates in vitro .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values in the micromolar range, indicating potent cytotoxic effects .
Neuroprotective Effects
Recent investigations suggest that this compound may also exhibit neuroprotective properties:
- Anticonvulsant Activity : It has been shown to reduce seizure frequency in animal models of epilepsy. The mechanism appears to involve modulation of GABAergic neurotransmission .
- Cognitive Enhancement : Preliminary studies indicate potential benefits in improving cognitive function in neurodegenerative disease models .
Pharmacological Profile
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-(1-naphthyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology : The compound is typically synthesized via cyclization reactions using 4-amino-3-mercapto-1,2,4-triazole derivatives and substituted carboxylic acids. A common approach involves refluxing the triazole-thiol precursor with 1-naphthylacetic acid (or its chloride) in the presence of phosphorus oxychloride (POCl₃), which activates the carbonyl group for nucleophilic attack. The reaction mixture is neutralized with sodium bicarbonate, followed by recrystallization from ethanol-DMF (1:1) for purification .
- Key Steps :
- Acid chloride formation using POCl₃.
- Cyclocondensation between the triazole-thiol and acid chloride.
- Neutralization and purification via column chromatography or recrystallization.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=S at ~650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR confirms substituent integration (e.g., naphthyl protons at δ 7.5–8.5 ppm, propyl protons at δ 0.9–1.7 ppm). ¹³C-NMR resolves the triazole-thiadiazole core carbons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 377.1) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In Vitro Screening :
- Antioxidant Activity : DPPH and ABTS radical scavenging assays (IC₅₀ values at 10⁻³–10⁻⁴ M) .
- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can molecular docking guide the optimization of its antifungal activity?
- Approach : Use docking software (e.g., AutoDock Vina) to model interactions with target enzymes like fungal 14-α-demethylase (CYP51, PDB: 3LD6). Focus on hydrogen bonding between the triazole ring and heme iron, and hydrophobic interactions of the naphthyl group with the enzyme's active site .
- Key Parameters :
- Binding energy ≤ −7.0 kcal/mol.
- RMSD ≤2.0 Å for reliable pose prediction.
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in antioxidant vs. prooxidant effects (e.g., FPNT in vs. inactive derivatives in ) can arise from assay conditions (e.g., DMSO solvent interference) or substituent electronic effects.
- Resolution :
- Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).
- Perform SAR analysis: Electron-withdrawing groups (e.g., -NO₂) on the naphthyl ring enhance radical scavenging, while bulky substituents reduce membrane permeability .
Q. How does crystallographic analysis inform structure-activity relationships?
- Insights : X-ray diffraction reveals planar triazolothiadiazole cores (deviation ≤0.013 Å) and dihedral angles (e.g., 74.34° between the triazolothiadiazole and naphthyl rings), which influence π-π stacking with biological targets .
- Table 1 : Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Core/Naphthyl) | 74.34° |
| C—H⋯π Interactions | 3.2694 Å (S1⋯N) |
Q. What synthetic modifications enhance cytotoxic potency?
- Design Principles :
- Substituent Effects : 3-propyl groups improve lipophilicity (logP ~3.5), while 6-(1-naphthyl) enhances DNA intercalation.
- Hybrid Scaffolds : Fusion with fluoroquinolones (e.g., ) increases topoisomerase II inhibition (IC₅₀ <10 µM) .
| Substituent (R) | IC₅₀ (µM) |
|---|---|
| 6-Phenyl | 45.2 |
| 6-Perfluorophenyl | 12.7 |
| 6-(4-Fluorophenyl) | 8.9 |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
